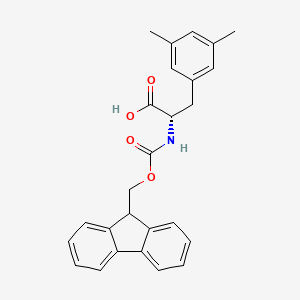

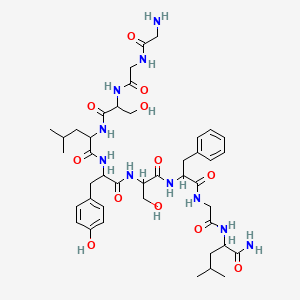

![molecular formula C10H11BrO B6338954 3-[(2-Bromophenyl)methyl]oxetane CAS No. 1823939-89-4](/img/structure/B6338954.png)

3-[(2-Bromophenyl)methyl]oxetane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-[(2-Bromophenyl)methyl]oxetane” is a chemical compound that falls under the category of oxetanes . Oxetanes are four-membered heterocyclic compounds containing an oxygen atom . They have gained significant interest in medicinal chemistry due to their attractive polar and low molecular weight motifs . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .

Synthesis Analysis

The synthesis of oxetanes often involves the ring-opening of epoxides followed by ring closure . For example, Okuma et al. demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . A related method was reported that used the sodium anion of an NTs-sulfoximine .Chemical Reactions Analysis

Oxetanes are known to undergo various chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .科学研究应用

Synthesis and Reactivity

Oxetanes, including “3-[(2-Bromophenyl)methyl]oxetane”, have been studied for their unique synthesis and reactivity . They can be accessed through various methods, such as epoxide opening with Trimethyloxosulfonium Ylide . The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Medicinal Chemistry

Oxetanes have found significant applications in medicinal chemistry . They are considered potential pharmacophores with a significant spectrum of biological activities . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl and carbonyl groups has been demonstrated to often improve chemical properties of target molecules for drug discovery purposes .

Antineoplastic Activity

Oxetane-containing compounds (OCC), including “3-[(2-Bromophenyl)methyl]oxetane”, have shown antineoplastic activity . This makes them potential candidates for cancer treatment research.

Antiviral Activity

OCC have also demonstrated antiviral activity, particularly against arbovirus . This suggests potential applications in the development of antiviral drugs.

Antifungal Activity

In addition to their antiviral properties, OCC have shown antifungal activity . This indicates their potential use in the treatment of fungal infections.

Angiogenesis Stimulator

OCC have been found to stimulate angiogenesis with confidence from 81 to 99% . This suggests their potential use in promoting the formation of new blood vessels, which could be beneficial in wound healing and the treatment of certain cardiovascular conditions.

未来方向

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This suggests that “3-[(2-Bromophenyl)methyl]oxetane” and similar compounds could have potential applications in the synthesis or late-stage modification of biologically active compounds . Future research could focus on exploring these possibilities further.

作用机制

Target of Action

Oxetanes, in general, have been employed to improve drugs’ physicochemical properties . They are known precursors to various heterocycles .

Mode of Action

For instance, they can undergo ring opening with trimethyloxosulfonium ylide to form other compounds .

Biochemical Pathways

Oxetanes are known to be involved in various chemical reactions, leading to the formation of different compounds .

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Result of Action

Oxetanes are known to undergo smooth intramolecular cyclization to form the corresponding 2-oxazolines, including some valuable oxazoline-based bidentate ligands .

Action Environment

The properties of oxetanes can be influenced by various factors, such as temperature and the presence of other compounds .

属性

IUPAC Name |

3-[(2-bromophenyl)methyl]oxetane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWNIBEGNYWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromobenzyl)oxetane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)

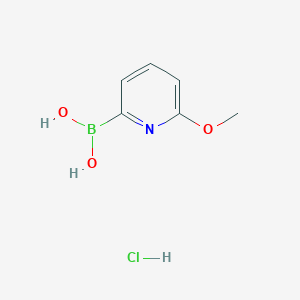

![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)

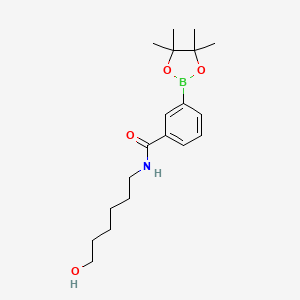

![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)

![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)

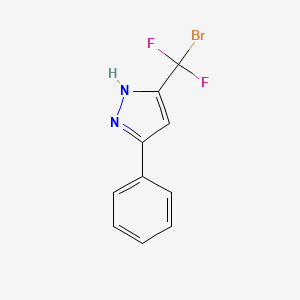

![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B6338950.png)

![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)